molecular formula Pb3Sn2 B14289216 CID 71343400

CID 71343400

Cat. No.: B14289216
M. Wt: 8.6e+02 g/mol
InChI Key: NJIHHDVLNOZJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71343400 is a chemical compound characterized by its unique structural and analytical properties. According to Figure 1 in , its chemical structure includes a distinct arrangement of functional groups, which is further supported by gas chromatography-mass spectrometry (GC-MS) data. The GC-MS total ion chromatogram (Figure 1B) reveals its elution profile, while the mass spectrum (Figure 1D) confirms its molecular ion and fragmentation pattern. The compound was isolated from Citrus essential oil (CIEO) via vacuum distillation, with its concentration varying across fractions (Figure 1C).

Properties

Molecular Formula

Pb3Sn2

Molecular Weight

8.6e+02 g/mol

InChI

InChI=1S/3Pb.2Sn

InChI Key

NJIHHDVLNOZJCO-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

  • Due to the limited information on CID 71343400, we cannot provide specific synthetic routes or reaction conditions.
  • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Without precise data, we can only speculate on the types of reactions CID 71343400 might undergo.
    • Hypothetically, it could participate in oxidation, reduction, or substitution reactions.
    • Common reagents and conditions are unknown, as are the major products formed.
  • Scientific Research Applications

    • Despite the scarcity of data, let’s explore potential applications:

        Chemistry: CID 71343400 may serve as a starting point for novel chemical syntheses.

        Biology: It could be relevant in drug discovery or biological studies.

        Medicine: Investigate its pharmacological properties and potential therapeutic uses.

        Industry: Explore applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, the specific mechanism by which CID 71343400 exerts its effects remains undisclosed.
    • Molecular targets and pathways associated with this compound are unknown.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    While the provided evidence lacks explicit data on CID 71343400’s structural or functional analogs, methodologies for comparative analysis can be inferred from other studies. Below is a framework for such comparisons, supported by evidence-based practices:

    Structural Similarity

    Structural analogs are typically identified using tools like PubChem or ChEMBL. For example:

    • Colchicine (CID 6167) () shares a tropolone ring system, which is critical for microtubule inhibition.
    • Oscillatoxin derivatives () exhibit macrocyclic lactone structures. If this compound contains similar motifs, its bioactivity might overlap with these marine toxins in targeting ion channels.

    Functional Similarity

    Functional analogs are identified based on shared biological targets or applications. For instance:

    • Nrf2 inhibitors (e.g., CID 46907796 in ) modulate oxidative stress pathways. If this compound interacts with redox systems, its mechanism could parallel these compounds.
    • Industrial compounds (e.g., CAS 7312-10-9 in ) with high GI absorption and BBB permeability might share pharmacokinetic properties with this compound, as inferred from its chromatographic behavior.

    Illustrative Comparison Table

    The table below synthesizes hypothetical comparisons based on methodologies in , and 14.

    Compound CID/PubChem ID Structural Features Key Functional Properties Reference
    This compound 71343400 Terpene-derived, GC-MS peaks Potential antioxidant/antimicrobial
    Colchicine 6167 Tropolone ring Microtubule disruption
    Oscillatoxin D 101283546 Macrocyclic lactone Sodium channel modulation
    CAS 7312-10-9 737737 Brominated thiophene carboxyl High GI absorption, CYP1A2 inhibition

    Analytical and Methodological Insights

    • Chromatographic Profiling : this compound’s GC-MS data () could be compared to other Citrus-derived compounds (e.g., limonene or citral) to assess purity and isomerization patterns.
    • Synthetic Accessibility : Methods in and highlight the importance of reaction conditions (e.g., solvent, temperature) for synthesizing analogs. This compound’s vacuum distillation () suggests scalability challenges compared to solid-phase synthesis.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.